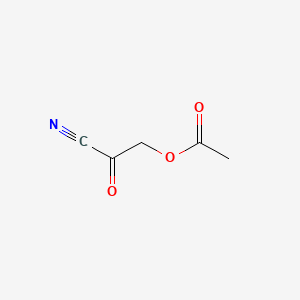

2-Cyano-2-oxoethyl acetate

Description

Contextualization within Active Methylene (B1212753) Compounds and Cyanoacetic Esters

2-Cyano-2-oxoethyl acetate (B1210297) belongs to the class of active methylene compounds. doubtnut.comegyankosh.ac.in These compounds are characterized by a methylene group (-CH2-) positioned between two electron-withdrawing groups. doubtnut.comegyankosh.ac.inshivajicollege.ac.in In the case of 2-Cyano-2-oxoethyl acetate, the methylene group is activated by the adjacent cyano (-CN) and carbonyl (-C=O) groups. This activation renders the methylene protons acidic and easily removed by a base, facilitating a wide range of carbon-carbon bond-forming reactions. doubtnut.comegyankosh.ac.in

More specifically, it is a derivative of cyanoacetic esters, which are well-established reagents in organic synthesis. slideshare.net Cyanoacetic esters are known for their utility in the Knoevenagel condensation, a reaction that forms new carbon-carbon double bonds, and in the synthesis of various heterocyclic compounds. scielo.brnih.govresearchgate.netwikipedia.org

Significance in Contemporary Synthetic Chemistry Research

The significance of this compound in modern synthetic chemistry lies in its ability to participate in a variety of chemical reactions, serving as a precursor to more complex molecules. Its reactive nature makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.ai For instance, it is a key component in the preparation of cyanoacrylate adhesives. ontosight.ai

The presence of both a nucleophilic active methylene group and electrophilic carbonyl and cyano groups allows for its participation in diverse transformations. These include:

Knoevenagel Condensation: This is a cornerstone reaction of active methylene compounds. This compound can react with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated products, which are themselves versatile synthetic intermediates. researchgate.netwikipedia.org

Michael Addition: The activated methylene group can act as a nucleophile in Michael additions, a crucial method for forming carbon-carbon bonds. tandfonline.com

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions, leading to the formation of various heterocyclic rings, which are prevalent in many biologically active molecules. nih.gov

Synthesis of Heterocycles: Due to its multiple functionalities, this compound and its derivatives are extensively used in the synthesis of a wide array of heterocyclic systems, including pyridines, pyrimidines, and thiazoles. nih.govtandfonline.comresearchgate.net For example, it has been used in multi-component reactions to synthesize highly substituted tetrahydroquinolines. nih.govrsc.org

Scope and Research Trajectories for the Chemical Compound

Current research continues to explore the synthetic potential of this compound and related cyanoacetic acid derivatives. Key areas of investigation include:

Development of Novel Multi-Component Reactions: Researchers are designing new one-pot reactions that utilize this compound to efficiently construct complex molecular scaffolds. nih.gov

Asymmetric Synthesis: Efforts are being directed towards the development of catalytic, asymmetric methods to control the stereochemistry of reactions involving this compound, which is crucial for the synthesis of chiral drugs and natural products.

Green Chemistry Approaches: The use of more environmentally benign reaction conditions, such as microwave irradiation and the use of water as a solvent, is an active area of research for reactions involving cyanoacetic esters. scielo.br

Synthesis of Biologically Active Molecules: The versatility of this compound makes it an attractive starting material for the synthesis of new compounds with potential pharmaceutical applications. tandfonline.comnih.gov For instance, derivatives have been used to create aziridinyl peptides and other compounds with potential biological activity. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| Boiling Point | 267.7 °C at 760 mmHg |

| Density | 1.207 g/cm³ |

| Flash Point | 114.4 °C |

| Refractive Index | 1.428 |

| CAS Number | 82469-78-1 |

Data sourced from guidechem.comalfa-chemistry.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

82469-78-1 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

(2-cyano-2-oxoethyl) acetate |

InChI |

InChI=1S/C5H5NO3/c1-4(7)9-3-5(8)2-6/h3H2,1H3 |

InChI Key |

KNQXQZSRXRRCIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Cyano 2 Oxoethyl Acetate

Established Synthetic Pathways

Established synthetic routes for cyanoacetate (B8463686) structures, the core of 2-Cyano-2-oxoethyl acetate (B1210297), rely on foundational organic reactions. These pathways include direct esterification, condensation reactions, and subsequent hydrolysis or derivatization to achieve the desired molecular architecture.

Direct Esterification Approaches in the Preparation of 2-Cyano-2-oxoethyl Acetate

The synthesis of the fundamental cyanoacetic ester framework can be achieved through direct esterification and related substitution reactions. One common method involves the reaction of a monochloroacetic ester with hydrogen cyanide in the presence of a base, such as a tertiary amine or salts of carbonic acid, to yield the corresponding cyanoacetic ester. google.com An alternative and widely documented procedure begins with sodium chloroacetate (B1199739), which is reacted with sodium cyanide to form sodium cyanoacetate. orgsyn.org The free cyanoacetic acid is then liberated, typically using hydrochloric acid, and subsequently esterified with an alcohol like ethanol (B145695) to produce ethyl cyanoacetate. orgsyn.org This multi-step process, while classic, is effective and yields are often high. orgsyn.org

Another approach involves the direct esterification of cyanoacetic acid. Aqueous solutions of cyanoacetic acid can be reacted with alcohols, such as 2-ethylhexanol, in the presence of a catalyst like p-toluenesulfonic acid to produce the desired ester, with reaction yields reported to be as high as 92%. google.com

Condensation-Based Syntheses of this compound

Condensation reactions are paramount in the synthesis of derivatives from the cyanoacetate backbone. These reactions create new carbon-carbon bonds and introduce significant molecular complexity.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with an aldehyde or ketone. google.comscielo.org.mx The reaction is typically catalyzed by a weak base, like a mixture of glacial acetic acid and ammonium (B1175870) acetate. google.comprepchem.com This process is highly effective for producing substituted 2-cyanocinnamic esters, which are valuable as UV absorbers. google.com The reaction proceeds via the formation of a carbanion from the ethyl cyanoacetate, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final product. scielo.org.mx

Claisen-Type Condensation: Ethyl cyanoacetate can also undergo self-condensation under specific conditions. chemprob.org For instance, in the presence of excess potash in dimethyl sulfoxide (B87167) (DMSO), three molecules of ethyl cyanoacetate can participate in an intermolecular Claisen-type condensation to form ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. chemprob.org A similar self-condensation involving three reagent molecules occurs in the presence of triethyl phosphite (B83602) and zinc acetate, yielding triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate. chemprob.org

The table below summarizes outcomes of various condensation reactions involving ethyl cyanoacetate and different aldehydes.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| Ethyl Cyanoacetate | Benzaldehyde | DIPEAc | Ethyl-2-cyano-3-phenylacrylate | 91 |

| Ethyl Cyanoacetate | 2-Nitrobenzaldehyde | DIPEAc | Ethyl-2-cyano-3-(2-nitrophenyl)acrylate | 90 |

| Ethyl Cyanoacetate | 4-Pyridine carboxaldehyde | Ceric ammonium nitrate | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 89 |

| Benzophenone | 2-Acetoxyethyl 2-cyanoacetate | Ammonium acetate / Acetic acid | (2-Acetoxyethyl) 2-Cyano-3,3-Diphenylacrylate | - |

| Reaction also includes 2-acetylthiophene (B1664040) and ammonium acetate in a one-pot synthesis. nih.gov |

Hydrolysis and Derivatization Routes for this compound

Once the core structure is formed, hydrolysis and derivatization offer pathways to a wide array of functionalized molecules. The nitrile (cyano) group is a key site for these transformations.

Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids. For example, the formation of an amide has been observed as a product of the hydrolysis of a nitrile group in a complex derivative of ethyl cyanoacetate. chemprob.org Enzymatic hydrolysis provides a selective route for this transformation; the use of a nitrilase on aziridinyl nitriles can selectively produce functionalized γ-lactams. researchgate.net

Derivatization via Alkylation: The active methylene group in ethyl cyanoacetate is readily alkylated. For example, reacting a pyridinone derivative, initially synthesized from ethyl cyanoacetate, with ethyl bromoacetate (B1195939) in the presence of potassium carbonate results in the alkylation at the oxygen atom, yielding an ethyl acetate derivative. nih.gov This demonstrates a route to incorporate an acetate moiety onto a more complex scaffold derived from a cyanoacetate precursor. nih.gov

Advanced and Green Synthetic Protocols

In line with the principles of green chemistry, advanced synthetic protocols aim to reduce reaction times, minimize solvent use, and improve energy efficiency. These methods have been successfully applied to the synthesis of structures related to this compound.

Ultrasound and Microwave-Assisted Synthesis of Related Structures

Ultrasound and microwave irradiation are powerful tools in modern organic synthesis that offer significant advantages over conventional heating methods. nih.gov

Microwave-Assisted Synthesis: This technique has been employed for the Knoevenagel condensation to produce α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov The use of microwave irradiation aligns with green chemistry principles by enhancing yields, shortening reaction times, and reducing the formation of hazardous by-products. nih.gov

Ultrasound-Assisted Synthesis: Sonication has been shown to be highly effective for synthesizing various heterocyclic compounds from precursors like malononitrile (B47326). nanobioletters.com In a comparative study for the synthesis of 4H-pyran derivatives, the ultrasound-assisted method demonstrated superior yields and significantly shorter reaction times compared to traditional stirring at room temperature. nanobioletters.com For instance, a reaction that took 5-6 hours with conventional methods could be completed in 30-45 minutes under ultrasound irradiation, with yields increasing from the 75-85% range to 88-96%. nanobioletters.com These green methods are considered environmentally friendly due to higher yields, substantially decreased amounts of solvent, and considerable reductions in reaction time and energy consumption. nih.gov

The following table compares conventional and ultrasound-assisted methods for the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives. nanobioletters.com

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 5 - 6 hours | 75 - 85 |

| Ultrasound Irradiation | 30 - 45 minutes | 88 - 96 |

Catalytic Approaches in this compound Synthesis and its Derivatives

Catalysis is central to the efficient synthesis of this compound derivatives, with developments spanning from simple bases to complex nanocatalysts and organocatalysts.

Nanocatalysis: A novel and effective method for synthesizing ethyl cyanoacetate derivatives involves a base-free Knoevenagel condensation using ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a catalyst. oiccpress.comoiccpress.com This approach offers high yields, short reaction times, and simple catalyst recovery using a magnet. oiccpress.com The nanocatalyst has been shown to be reusable for up to five cycles without a significant loss in catalytic efficiency. oiccpress.com

Ionic Liquid Catalysis: Diisopropylethylammonium acetate (DIPEAc) has been successfully used as a catalyst in the Knoevenagel condensation of aldehydes and ethyl cyanoacetate. scielo.org.mx This catalyst facilitates high yields and short reaction times, and its mechanism involves the deprotonation of the active methylene compound to form a carbanion. scielo.org.mx

Organocatalysis: Asymmetric organocatalysis is a powerful tool for producing enantiomerically enriched compounds. mdpi.com In the synthesis of 2-amino-3-cyano-4H-chromene derivatives from malononitrile (a related active methylene compound), chiral thioureas have been found to be effective bifunctional catalysts, activating both reagents through hydrogen bonding. mdpi.com

Traditional Catalysis: Beyond these advanced systems, traditional catalysts remain crucial. Acid catalysts like sulfuric acid google.com or p-toluenesulfonic acid google.com are standard for esterification reactions. Simple bases such as piperidine (B6355638) or ammonium acetate are widely used to catalyze condensation reactions. chemprob.orgresearchgate.net

Precursor Preparation and Handling Considerations in Research

Direct synthetic routes for this compound are not extensively detailed in published literature. Therefore, research efforts typically focus on the preparation and careful handling of its logical chemical precursors. The synthesis would likely proceed via two primary precursors: a cyanoacetic acid derivative and an acetylated C2 synthon. This section details the common laboratory preparation of these key starting materials and the critical handling considerations required for a safe and efficient synthesis.

Preparation of Cyanoacetic Acid

Cyanoacetic acid is a fundamental building block in this synthesis. It is a white, hygroscopic solid containing both a nitrile and a carboxylic acid functional group. wikipedia.org The most prevalent laboratory and industrial synthesis involves a nucleophilic substitution reaction between a chloroacetate salt and an alkali metal cyanide, followed by acidification. wikipedia.orggoogle.com

A common procedure begins with the neutralization of chloroacetic acid with a base like sodium carbonate to form sodium chloroacetate. This intermediate is then reacted with sodium cyanide in an aqueous solution. Care must be taken to control the reaction temperature, as the process can be vigorous. orgsyn.org Following the formation of sodium cyanoacetate, the solution is acidified, typically with hydrochloric acid, to liberate the free cyanoacetic acid. orgsyn.org The final product can then be isolated and purified through methods like evaporation and crystallization.

Preparation of the Acetylated C2 Synthon

The "2-oxoethyl acetate" moiety can be introduced using a precursor such as 2-acetoxyethanol (ethylene glycol monoacetate). This precursor is typically prepared through the esterification of ethylene (B1197577) glycol with acetic acid. This is a consecutive, reversible reaction where ethylene glycol monoacetate is formed first, which can then react further to form ethylene glycol diacetate. srce.hrresearchgate.net

To favor the formation of the mono-ester, reaction conditions must be carefully controlled. The reaction is generally catalyzed by a strong acid, with heterogeneous catalysts like acidic cation exchange resins (e.g., Amberlyst 36, Seralite SRC-120) being common in research settings to simplify purification. srce.hrresearchgate.netfkit.hr Kinetic studies have been performed in the temperature range of 333 K to 363 K (60 °C to 90 °C). srce.hrfkit.hr The molar ratio of acetic acid to ethylene glycol is a key parameter; a higher ratio of acetic acid can increase the conversion of ethylene glycol but may also favor the formation of the diacetate product. srce.hr

An alternative precursor is 2-chloroethyl acetate, which could be used in a nucleophilic substitution reaction. It is a flammable liquid that requires careful handling. tcichemicals.comtcichemicals.com

Precursor Handling Considerations in a Research Setting

Safe handling of these precursors is paramount. Researchers must adhere to strict safety protocols due to the inherent hazards of the chemicals involved.

Cyanoacetic Acid : This compound is corrosive and can cause severe skin burns and eye damage. lobachemie.comcdhfinechemical.com It is also harmful if swallowed. lobachemie.com Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. lobachemie.combiosynth.com All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. cdhfinechemical.comapolloscientific.co.uk It is hygroscopic and should be stored in a cool, dry, well-ventilated area, away from incompatible materials like strong bases and oxidizing agents. apolloscientific.co.ukthermofisher.com

2-Chloroethyl Acetate : This precursor is a flammable liquid and vapor and is fatal if swallowed. tcichemicals.comtcichemicals.com It must be kept away from heat, sparks, open flames, and other ignition sources. tcichemicals.com Handling requires the use of explosion-proof equipment and measures to prevent the buildup of static electricity. tcichemicals.com Work must be performed in a well-ventilated area, and appropriate PPE, including gloves and eye protection, must be worn. tcichemicals.com Storage should be in a cool, well-ventilated, and secure location. tcichemicals.com

Chemical Reactivity and Transformation of 2 Cyano 2 Oxoethyl Acetate

Nucleophilic Addition Reactions

2-Cyano-2-oxoethyl acetate (B1210297), also known as ethyl cyanoacetate (B8463686), possesses a reactive carbonyl group that is susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis. The general mechanism of nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction, whether it is reversible or irreversible, is largely dependent on the basicity of the nucleophile. masterorganicchemistry.com

Amines as Nucleophiles: Primary and secondary amines readily react with carbonyl compounds like 2-cyano-2-oxoethyl acetate. libretexts.org The initial nucleophilic addition of the amine to the carbonyl carbon forms a tetrahedral intermediate. libretexts.org For primary amines, this intermediate can then eliminate a molecule of water to form an imine. libretexts.org Secondary amines, lacking a second proton on the nitrogen, cannot form a stable imine and instead typically lead to the formation of enamines after dehydration. libretexts.org The reaction rate is often pH-dependent. libretexts.org

Alcohols as Nucleophiles: Alcohols can also act as nucleophiles, attacking the carbonyl carbon of this compound. This reaction is a key step in transesterification processes, where the acetate group can be exchanged for a different alkoxy group. The reaction is typically catalyzed by either an acid or a base.

The initial product of a nucleophilic addition to the carbonyl group of this compound is a tetrahedral adduct. The stability and subsequent transformation of this adduct depend on the nature of the nucleophile and the reaction conditions.

For instance, in the reaction with amines, the initial adduct is a carbinolamine. libretexts.org This intermediate is often unstable and readily undergoes dehydration to form the final imine or enamine product. libretexts.org

In the context of Knoevenagel condensation, the active methylene (B1212753) group of a second molecule of this compound (or another active methylene compound) acts as the nucleophile. The resulting adduct is a β-hydroxy intermediate, which then dehydrates to yield the final α,β-unsaturated product. sigmaaldrich.com

The formation of various adducts is a critical aspect of the diverse reactivity of this compound, enabling its use as a versatile building block in the synthesis of more complex molecules. The characterization of such adducts, for example, phosphodiester adducts formed from the reaction of cyanoethylene oxide with nucleotides, highlights the potential for this class of compounds to interact with biological molecules. nih.gov

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Intermediate Adduct | Final Product(s) |

| Primary Amine | Carbinolamine | Imine |

| Secondary Amine | Carbinolamine | Enamine |

| Alcohol | Hemiacetal | Transesterified Ester |

| Active Methylene Compound | β-Hydroxy Intermediate | α,β-Unsaturated Compound |

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds. This compound is a prominent reagent in several types of condensation reactions, most notably the Knoevenagel condensation.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.com this compound, with its acidic methylene protons flanked by both a nitrile and a carbonyl group, is an excellent substrate for this reaction. wikipedia.org

The reaction mechanism typically involves the deprotonation of the active methylene group by a base to form a carbanion. scielo.org.mx This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy intermediate. sigmaaldrich.comscielo.org.mx This intermediate readily undergoes dehydration to yield a stable α,β-unsaturated product, in this case, a β-cyano ester. sigmaaldrich.comscielo.org.mx A variety of catalysts, including ionic liquids like diisopropylethylammonium acetate (DIPEAc), have been shown to be effective for this transformation. scielo.org.mx

The Knoevenagel condensation has been widely employed for the synthesis of cyanoacrylates, which have shown potential anticancer activity. scielo.org.mx The reaction conditions can often be mild, and in some cases, can be carried out under solvent-free conditions. researchgate.net Microwave irradiation has also been utilized to accelerate the reaction and improve yields. unifap.br

Crossed-aldol or cross-condensation reactions involve the reaction between two different carbonyl compounds. uobabylon.edu.iqlibretexts.org When one of the reactants is this compound, it typically serves as the nucleophilic component (after deprotonation) due to its highly acidic methylene protons. The other reactant is usually an aldehyde or ketone that acts as the electrophile.

To achieve a selective cross-condensation and avoid self-condensation of the carbonyl partner, the reaction is often designed such that the electrophilic partner lacks α-hydrogens, preventing it from forming an enolate. uobabylon.edu.iq Aromatic aldehydes are common substrates in this regard. researchgate.net The reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen is specifically known as the Claisen-Schmidt condensation. libretexts.org

Table 2: Examples of Knoevenagel Condensation Products from this compound

| Aldehyde/Ketone | Catalyst | Product |

| Benzaldehyde | Diisopropylethylammonium acetate (DIPEAc) | Ethyl 2-cyano-3-phenylacrylate |

| 4-Methoxybenzaldehyde | Sodium chloride (under microwave irradiation) | (E)-ethyl 2-cyano-3-(4-methoxyphenyl)acrylate |

| Various aromatic aldehydes | DABCO in aqueous medium | Corresponding Knoevenagel adducts |

Cyclization Reactions and Heterocycle Synthesis

The versatile reactivity of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. The presence of multiple functional groups allows for a range of cyclization strategies.

For instance, the product of a Knoevenagel condensation between this compound and an appropriate carbonyl compound can undergo subsequent intramolecular reactions to form cyclic structures. One-pot reactions involving this compound, an aldehyde, an active methylene compound, and a nitrogen source like ammonium (B1175870) acetate can lead to the formation of substituted pyridines. nih.gov

Furthermore, the cyano and ester functionalities can participate in cyclization reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net The reaction of N-benzylidene cyanoethanoic hydrazide derivatives (derived from cyanoacetic acid) with hydrazines and hydroxylamine (B1172632) can yield pyrazoles and aminoisoxazoles. researchgate.net The synthesis of 2-pyridone and 2-quinolone analogs can be achieved through a three-component condensation of CH-acidic carbonyl compounds, N,N-dimethylformamide dimethylacetal, and active methylene nitriles. researchgate.net

These examples underscore the importance of this compound as a building block for constructing a diverse array of heterocyclic scaffolds, many of which are of interest in medicinal chemistry and materials science.

Formation of Aromatic and Heteroaromatic Scaffolds Utilizing this compound and Related Precursors

This compound and its close chemical relatives, such as ethyl cyanoacetate, are versatile building blocks for the construction of a wide array of heterocyclic structures. The presence of an activated methylene group adjacent to both a nitrile and a carbonyl group facilitates condensations and multicomponent reactions to form stable ring systems.

Tetrahydroquinolines: Substituted tetrahydroquinolines can be synthesized through a three-component cascade reaction. nih.govrsc.org This process typically involves an appropriately substituted aniline, an aldehyde, and an active methylene compound like ethyl cyanoacetate, which serves as a surrogate for this compound's reactive core. The reaction often proceeds via a Knoevenagel condensation, followed by an aza-Michael-Michael addition cascade to construct the tetrahydroquinoline scaffold. nih.govrsc.org The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often employed to facilitate the reaction. nih.govrsc.org

Pyrazoles: The synthesis of pyrazole derivatives frequently utilizes precursors containing the cyano-acetyl moiety. One common method involves the condensation of a β-ketonitrile, which can be derived from esters, with hydrazine or its derivatives. rsc.orgmdpi.com For instance, cyanoacetamides, formed from the reaction of ethyl cyanoacetate with amines, can be coupled with aromatic diazonium salts to produce arylhydrazones. These intermediates are then cyclized to form aminopyrazole derivatives. researchgate.net Another approach involves the azo coupling of ethyl cyanoacetate with pyrazolyldiazonium salts to yield substituted ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates, which are precursors to bipyrazole systems. researchgate.net

Thiazoles: Thiazole (B1198619) rings can be constructed using cyano-thioacetamide intermediates. For example, 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide, derived from a related dinitrile precursor, undergoes cyclocondensation with α-bromocarbonyl compounds to yield 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. mdpi.com Similarly, 2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide can be used to synthesize 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles. eurjchem.comresearchgate.net The classic Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a widely applicable method in this context. mdpi.com

Pyridines: The construction of the pyridine (B92270) ring, specifically 2-pyridone (or 2-oxo-pyridine) structures, often employs cyanoacetamide derivatives. ekb.eg These can be synthesized by reacting ethyl cyanoacetate with anilines. mdpi.comsciforum.net The resulting N-alkylated-2-cyanoacetamides can then undergo condensation with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of a base to form highly substituted 3-cyano-2-pyridone derivatives. mdpi.comsciforum.net This approach highlights the utility of the cyanoacetyl group in building the pyridine core.

Isoindolinones: The synthesis of isoindolinones can be achieved from precursors containing a cyano group on a benzene (B151609) ring. For example, methyl 2-cyano-5-methoxybenzoate can be catalytically hydrogenated to reduce the cyano group to an aminomethyl group, which then undergoes intramolecular cyclization to form the isoindolinone ring. jocpr.com While not a direct reaction of this compound, this demonstrates the transformation of a cyano group, a key feature of the title compound, in the formation of this heterocyclic system.

Table 1: Synthesis of Heteroaromatic Scaffolds from Cyano-Acetyl Precursors

| Heterocycle | Precursor(s) | Key Reaction Type | Reference(s) |

|---|---|---|---|

| Tetrahydroquinoline | 2-Alkenyl aniline, Aldehyde, Ethyl cyanoacetate | Cascade Aza-Michael-Michael Addition | nih.govrsc.org |

| Pyrazole | Ethyl cyanoacetate, Hydrazine derivatives | Condensation / Cyclization | rsc.orgmdpi.comresearchgate.net |

| Thiazole | Cyano-thioacetamide derivatives, α-Halocarbonyls | Hantzsch Synthesis / Cyclocondensation | mdpi.comeurjchem.comresearchgate.net |

| Pyridine (2-Pyridone) | N-Alkylated-2-cyanoacetamide, 1,3-Dicarbonyl | Condensation | mdpi.comsciforum.net |

| Isoindolinone | Methyl 2-cyano-5-methoxybenzoate | Reductive Cyclization | jocpr.com |

Intramolecular Cyclization Pathways

The arrangement of functional groups in this compound and related molecules provides opportunities for intramolecular cyclization reactions, leading to the formation of new ring systems. These cyclizations are often triggered by the generation of a reactive intermediate, such as an anion or a radical, which can then attack another part of the molecule.

A key reaction pathway involves the intramolecular cyclization of activated β-oxonitriles under basic conditions. mdpi.com For example, in complex systems, a metalated nitrile can undergo an intramolecular nitrile-anionic cyclization to form new carbocyclic or heterocyclic rings. mdpi.com The cyano group is an effective electrophile for such intramolecular additions.

Radical-mediated intramolecular translocation of a cyano group is another significant transformation. mdpi.com This process typically involves the addition of an in situ generated carbon-centered radical onto the nitrile's carbon-nitrogen triple bond. The resulting cyclic iminyl radical intermediate can then undergo β-scission to regenerate a more stable carbon radical with the cyano group having migrated to a new position. mdpi.com While specific examples involving this compound are not detailed, the principle is applicable to molecules containing both a cyano group and a site for radical generation.

Furthermore, acid-catalyzed intramolecular cyclizations can occur. For instance, N-cyano sulfoximines can undergo hydrolysis of the cyano group, followed by intramolecular cyclocondensation to form thiadiazine 1-oxides. nih.gov This demonstrates how the cyano group can participate in cyclization reactions under acidic conditions after being converted to a more reactive intermediate. nih.gov

Functional Group Interconversions and Derivatization Strategies

The functional groups within this compound can be selectively modified to create a variety of derivatives. These interconversions are fundamental in multistep organic synthesis, allowing for the strategic manipulation of the molecule's reactivity.

The nitrile group (R-C≡N) is a versatile functional handle. It can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk This transformation is valuable for introducing a basic nitrogen atom into the molecular structure.

The ketone carbonyl group (C=O) can also undergo a range of transformations. It can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or LiAlH₄. This conversion from a planar carbonyl to a tetrahedral alcohol can be crucial for establishing stereochemistry in a molecule.

The acetate ester functionality can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid and ethanol (B145695). This deprotection step is common in synthesis to unmask a carboxylic acid group for further reactions, such as amide bond formation.

Derivatization strategies can also involve reactions at the activated methylene position. The protons on the carbon between the nitrile and ketone groups are acidic and can be removed by a suitable base. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at this position. This reactivity is central to many of the condensation reactions discussed in section 3.3.1. For example, cyanoacetamides, which are key intermediates for pyrazole and pyridine synthesis, are prepared by reacting ethyl cyanoacetate with primary amines, demonstrating a derivatization of the ester group. researchgate.net

Table 2: Potential Functional Group Interconversions for this compound

| Functional Group | Reagent(s) / Conditions | Product Functional Group |

|---|---|---|

| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Ketone (C=O) | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CH(OH)) |

| Acetate Ester (-OAc) | H₃O⁺ or OH⁻ (hydrolysis) | Carboxylic Acid (-COOH) |

| Activated Methylene (-CH-) | Base, then Alkyl Halide (R-X) | Substituted Methylene (-CR-) |

Mechanistic Investigations of 2 Cyano 2 Oxoethyl Acetate Reactions

Reaction Mechanism Elucidation via Control Experiments

Control experiments are a cornerstone of mechanistic elucidation, allowing chemists to isolate the effects of individual variables on a reaction's outcome. While specific control experiments for reactions of 2-cyano-2-oxoethyl acetate (B1210297) are not extensively documented in the literature, the general principles of investigating reactions of β-keto esters and cyanoketones can be applied.

A common reaction involving β-keto esters is the Claisen condensation, which proceeds through an enolate intermediate. A key control experiment to support this mechanism would be to attempt the reaction in the absence of a base. The lack of product formation would indicate the essential role of the base in deprotonating the α-carbon to form the reactive enolate.

Another set of control experiments could involve isotopic labeling. For instance, in a hydrolysis reaction of the ester group, using H₂¹⁸O would allow for the determination of whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen bond cleavage. The location of the ¹⁸O in the final products (the carboxylic acid or the alcohol) would provide definitive evidence for the reaction pathway.

Furthermore, to probe the involvement of radical intermediates, the addition of a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), would be a crucial control experiment. If the reaction rate is significantly diminished or the reaction is completely inhibited in the presence of TEMPO, it would strongly suggest a radical-mediated mechanism. Conversely, the absence of an effect would point towards an ionic or pericyclic pathway.

The following table outlines hypothetical control experiments that could be conducted to investigate the mechanism of a generic reaction involving 2-cyano-2-oxoethyl acetate.

| Control Experiment | Purpose | Expected Outcome for a Specific Mechanism |

| Reaction without base | To determine the necessity of a base for enolate formation. | No reaction, confirming the role of the base in deprotonation. |

| Isotopic labeling (H₂¹⁸O) | To elucidate the pathway of ester hydrolysis. | ¹⁸O incorporated into the carboxylic acid, indicating acyl-oxygen cleavage. |

| Addition of a radical scavenger | To test for the presence of radical intermediates. | Inhibition of the reaction, suggesting a radical mechanism. |

| Use of a non-coordinating base | To investigate the role of cation chelation by the keto and ester groups. | Altered reactivity or selectivity, indicating the importance of chelation. |

Stereochemical Outcomes and Diastereoselectivity Studies

The stereochemical outcome of a reaction is intimately linked to its mechanism. For a molecule like this compound, which has a prochiral center at the α-carbon, reactions that generate a new stereocenter at this position can potentially lead to a mixture of stereoisomers. The study of these outcomes, particularly diastereoselectivity, provides valuable mechanistic insights.

While specific diastereoselectivity studies on this compound are scarce, research on the closely related compound, 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, has shown that its synthesis results in the formation of only one of the two possible diastereomers, which was determined to be the E-configuration by X-ray analysis. researchgate.netresearchgate.net This high degree of stereoselectivity suggests a well-ordered transition state where steric and electronic factors strongly favor one geometric arrangement over the other.

In reactions involving the enolate of this compound, the approach of an electrophile to the two faces of the planar enolate can be influenced by the existing stereochemistry of the molecule or by chiral catalysts. The resulting diastereomeric ratio (d.r.) can provide information about the transition state geometry. For example, a high diastereoselectivity would imply a highly organized transition state where the facial bias is significant.

The table below presents potential diastereoselective reactions involving a generic β-keto ester and the factors that could influence the stereochemical outcome.

| Reaction Type | Electrophile | Potential Diastereomers | Factors Influencing Diastereoselectivity |

| Aldol (B89426) Addition | Aldehyde | syn and anti | Chelation control (Lewis acid), steric hindrance, solvent polarity. |

| Michael Addition | α,β-Unsaturated ketone | (R,R)/(S,S) and (R,S)/(S,R) | Catalyst stereochemistry, temperature, nature of the enolate counter-ion. |

| Alkylation | Alkyl halide | (R) and (S) at the α-carbon | Steric bulk of the electrophile and the ester group, solvent effects. |

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the course of a chemical reaction, often by providing a lower energy pathway and influencing selectivity. In the context of this compound, a variety of catalysts and reagents can be employed to achieve specific transformations.

Base Catalysis: Bases are crucial for promoting reactions that proceed via enolate intermediates. The choice of base can significantly impact the reaction's outcome. For instance, a bulky base like lithium diisopropylamide (LDA) will favor the formation of the kinetic enolate, while a smaller, less hindered base like sodium ethoxide may lead to the thermodynamic enolate.

Acid Catalysis: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are typically used to promote reactions like esterification, transesterification, and the hydrolysis of the cyano group to an amide or carboxylic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Metal Catalysis: Transition metals are widely used to catalyze a plethora of organic reactions. For instance, palladium catalysts are known to facilitate cross-coupling reactions, while copper catalysts can be effective in cyanation reactions. The role of the metal is often to coordinate with the reactants, bringing them into proximity and activating them for the desired transformation.

The following table summarizes the role of different types of catalysts and reagents in reactions that are mechanistically relevant to this compound.

| Catalyst/Reagent Type | Example | Role in Reaction Pathway | Potential Reaction |

| Base | Sodium ethoxide | Deprotonation to form an enolate intermediate. | Claisen Condensation |

| Acid | Sulfuric acid | Protonation of the carbonyl oxygen to increase electrophilicity. | Fischer Esterification |

| Transition Metal | Palladium(0) | Oxidative addition and reductive elimination cycles. | Suzuki Coupling |

| Organocatalyst | Proline | Formation of an enamine intermediate. | Asymmetric Aldol Reaction |

| Reducing Agent | Sodium borohydride (B1222165) | Hydride delivery to the carbonyl group. | Reduction of the ketone |

Computational and Theoretical Analysis of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult or impossible to obtain through experimental methods alone.

The transition state is a fleeting, high-energy arrangement of atoms that lies on the reaction coordinate between reactants and products. Its structure and energy determine the activation energy of a reaction and, consequently, the reaction rate. Computational methods, such as density functional theory (DFT), can be used to locate and characterize transition state structures.

For a reaction involving this compound, such as an aldol addition, computational analysis could be used to model the different possible transition state geometries (e.g., chair-like vs. boat-like) and determine which is energetically favored. This information can then be used to predict the stereochemical outcome of the reaction. A two-transition state model has been applied to study radical-molecule reactions, which could be relevant for certain transformations of this compound. researchgate.net The transition from a dominant outer transition state to a dominant inner transition state can be predicted based on temperature. researchgate.net

A reaction energy profile is a plot of the energy of the system as a function of the reaction coordinate. It provides a visual representation of the energy changes that occur during a reaction, including the energies of reactants, products, intermediates, and transition states.

Computational modeling can be used to generate detailed energy profiles for proposed reaction mechanisms. By comparing the calculated activation energies for different pathways, it is possible to determine the most likely mechanism. For instance, for a multi-step reaction, the energy profile can identify the rate-determining step, which is the step with the highest activation energy.

Furthermore, the data obtained from computational studies can be used in reaction kinetics modeling to predict reaction rates under different conditions. This can be particularly useful for optimizing reaction conditions to maximize yield and selectivity.

The table below illustrates the type of information that can be obtained from computational analysis for a hypothetical reaction of this compound.

| Computational Method | Information Obtained | Relevance to Mechanism |

| Density Functional Theory (DFT) | Optimized geometries of reactants, products, intermediates, and transition states. | Provides structural details of key species along the reaction pathway. |

| Transition State Search Algorithms | Location and characterization of transition state structures. | Identifies the highest energy point on the reaction coordinate and allows for the calculation of activation energy. |

| Intrinsic Reaction Coordinate (IRC) | Confirms that a found transition state connects the desired reactants and products. | Validates the calculated transition state. |

| Frequency Calculations | Vibrational frequencies, zero-point energies, and thermodynamic properties. | Characterizes stationary points as minima or saddle points and provides thermodynamic corrections. |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

A hypothetical ¹H NMR spectrum of 2-Cyano-2-oxoethyl acetate (B1210297) would be expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence and connectivity of the ethyl group and the methylene (B1212753) protons of the acetate moiety. However, no experimental ¹H NMR data has been reported.

Similarly, ¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPTQ), would reveal the number and types of carbon atoms (quaternary, methine, methylene, and methyl). This would be crucial for confirming the carbon skeleton, including the carbonyl carbons of the ester and keto groups, the nitrile carbon, and the carbons of the ethyl group. No experimental ¹³C NMR or DEPTQ data is currently available.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in definitively assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. HSQC correlates directly bonded carbon and hydrogen atoms, while HMBC shows correlations between carbons and protons over two or three bonds. This data is essential for unambiguous structural confirmation, but no such experimental data has been published for 2-Cyano-2-oxoethyl acetate.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the nitrile (C≡N) group, the ester carbonyl (C=O) group, and the keto carbonyl (C=O) group. The precise frequencies of these bands would provide insight into the electronic environment of these functional groups. Without experimental IR spectra, a detailed analysis is not possible.

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information by showing how the molecule breaks apart under ionization. Regrettably, no experimental mass spectrometry or HRMS data has been found in the public domain.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are currently no published crystal structures for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a compound. In the context of synthesizing this compound, this method serves as a crucial step for verifying its empirical and molecular formula. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed chemical formula, C₅H₅NO₃. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis and purity of the target compound.

Theoretical Composition

The theoretical elemental composition of this compound is calculated from its molecular formula (C₅H₅NO₃) and the atomic weights of its constituent elements. With a molecular weight of 127.10 g/mol , the expected percentages are as follows:

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 47.25 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 3.97 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.02 |

| Oxygen | O | 16.00 | 3 | 48.00 | 37.76 |

| Total | | | | 127.10 | 100.00 |

Research Findings

In synthetic organic chemistry, the characterization of a newly prepared compound is incomplete without robust verification of its elemental makeup. While spectroscopic methods elucidate the structure, elemental analysis confirms that the correct proportions of atoms are present, thereby validating the compound's identity and purity.

For this compound, research would typically involve combusting a small, precise amount of the purified substance in a controlled environment. An elemental analyzer would then measure the resultant combustion products (such as CO₂, H₂O, and N₂) to determine the original elemental percentages.

Despite the importance of this characterization step, specific experimental data from research publications detailing the elemental analysis of this compound were not available in the searched resources. However, the standard for confirmation in the scientific literature requires that experimentally found values for Carbon, Hydrogen, and Nitrogen align closely with the theoretical percentages presented in Table 1. Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block for Complex Molecules

Ethyl cyanoacetate (B8463686) is a cornerstone in synthetic chemistry due to its trifunctional nature, which allows it to serve as a flexible building block for more complex molecules. wikipedia.org The key to its reactivity is the acidic methylene (B1212753) group (CH₂) positioned between the electron-withdrawing nitrile (-CN) and ester (-COOC₂H₅) groups. This unique positioning facilitates deprotonation, making the central carbon atom a potent nucleophile. wikipedia.org

This nucleophilicity is widely exploited in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. tandfonline.comorganic-chemistry.org In this reaction, ethyl cyanoacetate reacts with aldehydes or ketones in the presence of a base to form α,β-unsaturated cyanoesters. rsc.orgtandfonline.com These products are themselves valuable intermediates for subsequent transformations. The reaction is highly efficient and can be promoted by various catalysts, including organocatalysts like triphenylphosphine and bases such as DBU, sometimes enhanced by microwave irradiation to reduce reaction times. tandfonline.comorganic-chemistry.orgasianpubs.org

Another critical application is the Michael addition, where the nucleophilic carbon of ethyl cyanoacetate adds to α,β-unsaturated carbonyl compounds. wikipedia.org This 1,4-addition reaction is a powerful tool for constructing complex carbon skeletons. acs.org The combination of Knoevenagel condensation followed by aza-Michael-Michael addition cascades has been used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines in a one-pot process. rsc.org These fundamental reactions underscore the role of ethyl cyanoacetate as a foundational component for building molecular complexity.

Precursor for Advanced Organic Scaffolds and Chemical Intermediates

The diverse reactivity of ethyl cyanoacetate makes it an essential precursor for a multitude of advanced organic scaffolds, particularly heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules. wikipedia.orgatamanchemicals.comsanjaychemindia.com By participating in condensation and cyclization reactions, it provides a straightforward entry into various ring systems.

Notable examples of heterocycles synthesized from ethyl cyanoacetate include:

Pyrimidines and Purines: It is a key starting material in the synthesis of purine derivatives like theophylline, caffeine, and allopurinol (used for treating gout). wikipedia.orgatamanchemicals.com For instance, the synthesis of allopurinol begins with a Knoevenagel condensation, followed by cyclization with hydrazine (B178648) to form a pyrazole (B372694) ring, which is then cyclized with formamide. wikipedia.orgatamanchemicals.com

Pyridines: Dimerized ethyl cyanoacetate can be used to prepare a variety of polyfunctional pyridine (B92270) derivatives, which can serve as scaffolds for new azo dyes. researchgate.net

Pyrroles: The anticonvulsant drug ethosuximide can be synthesized in a multistep process starting from ethyl cyanoacetate and butanone. wikipedia.orgsanjaychemindia.com

Pteridines: The vitamin B complex member, folic acid, can be synthesized via a multi-stage convergent pathway that utilizes ethyl cyanoacetate and guanidine as starting materials. atamanchemicals.com

The compound's ability to act as a versatile intermediate is crucial in the pharmaceutical and agrochemical industries for producing active pharmaceutical ingredients (APIs) and crop protection agents like herbicides and fungicides. e3s-conferences.orgfuturemarketinsights.com

Development of Specialized Reagents and Additives in Organic Chemistry (e.g., peptide synthesis coupling additives)

A significant advancement stemming from the chemistry of ethyl cyanoacetate is the development of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma or OxymaPure. wikipedia.orgthieme-connect.com This oxime derivative has revolutionized peptide synthesis by serving as a highly efficient and safe coupling additive. biosyn.com

In peptide synthesis, carbodiimides like dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid of an amino acid for amide bond formation. wikipedia.orgnih.gov However, this process can lead to side reactions and racemization (loss of stereochemical purity) at the chiral center of the amino acid. nih.gov Additives are used to suppress these side reactions by forming a more reactive and less racemization-prone active ester intermediate. biosyn.compeptide.com

For decades, the standard additives were 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). However, these benzotriazole-based compounds are known to have explosive properties, posing significant safety risks. oup.comresearchgate.net Oxyma was developed as a superior alternative with the following advantages:

Enhanced Safety: Calorimetry assays have shown that Oxyma has a much lower risk of explosion compared to HOBt and HOAt. biosyn.comoup.com

High Coupling Efficiency: Oxyma demonstrates impressive coupling efficiency, comparable or even superior to HOAt, especially in challenging peptide sequences. researchgate.netnih.gov

Excellent Racemization Suppression: Due to its pronounced acidity (pKa 4.60), Oxyma is highly effective at neutralizing basicity and minimizing racemization during the coupling step. wikipedia.orgthieme-connect.com

Oxyma is now widely used in both solution-phase and solid-phase peptide synthesis, often in combination with carbodiimides like DIC or as part of uronium-based coupling reagents. wikipedia.orgpeptide.com

| Additive | pKa | Key Advantage | Safety Profile |

| Oxyma | 4.60 | High efficiency, excellent racemization suppression | Low explosion risk, safer alternative |

| HOBt | 4.60 | Effective coupling additive | Known explosive properties |

| HOAt | 3.60 | High reactivity | Known explosive properties |

Synthesis of Precursors for Functional Materials and Dyes

The chemical reactivity of ethyl cyanoacetate also extends to the field of materials science, where it serves as a precursor for functional materials and dyes. e3s-conferences.orgsdfine.com Its derivatives are integral to creating organic pigments, specialty polymers, and adhesives. futuremarketinsights.com

In dye chemistry, ethyl cyanoacetate is a versatile starting material. For example, its dimer has been used to synthesize novel pyridine-based azo dyes and tetrazole dyes. researchgate.net These dyes have shown the ability to color various textiles, including cellulose acetate (B1210297), nylon, silk, and wool, producing colors from yellow to violet. researchgate.net Furthermore, it is a component in the synthesis of one-pot multicomponent reactions to create complex dyes, such as quinoline derivatives used for their photophysical properties. sigmaaldrich.com

The Knoevenagel condensation products of ethyl cyanoacetate, specifically ethyl 2-cyano-3-phenyl acrylates, are important intermediates in their own right. oiccpress.com These compounds can absorb ultraviolet light, making them useful for protecting photosensitive materials from photodegradation. oiccpress.com This property is valuable in the formulation of coatings, adhesives, and electronic materials where durability and resistance to light-induced damage are required. futuremarketinsights.com

Design and Synthesis of Chemically Diverse Analogues for Research Exploration

The core structure of ethyl cyanoacetate provides a robust scaffold for generating chemically diverse analogues for research and development. By systematically modifying the starting materials in reactions like the Knoevenagel condensation, researchers can create large libraries of new compounds for screening and exploration. oiccpress.comoiccpress.com

For instance, by reacting ethyl cyanoacetate with a wide variety of aromatic, aliphatic, and heterocyclic aldehydes, a diverse set of α-cyanoacrylate derivatives can be synthesized. organic-chemistry.orgrsc.org This approach allows for the fine-tuning of electronic and steric properties of the final molecules. Such libraries are valuable in drug discovery for identifying new bioactive compounds and in materials science for discovering molecules with desired optical or electronic properties. oiccpress.comoiccpress.com

Recent research has demonstrated an effective method for synthesizing new analogues of ethyl cyanoacetate via base-free Knoevenagel condensation using magnetic nanoparticles as a recyclable catalyst. oiccpress.com This highlights the ongoing innovation in synthetic methodologies to produce these valuable compounds efficiently and sustainably. The ability to readily generate these analogues makes ethyl cyanoacetate a powerful tool for exploring structure-activity relationships and discovering novel chemical entities. oiccpress.com

Computational Chemistry and Theoretical Modeling of 2 Cyano 2 Oxoethyl Acetate and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. wisc.edu These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches.

Density Functional Theory (DFT)

DFT is a cornerstone of modern computational chemistry, valued for its balance of accuracy and efficiency. utexas.edu It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. utexas.edu In practice, the Kohn-Sham (KS) formulation of DFT is used, which simplifies the problem by introducing a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system. utexas.edu

A typical DFT study on 2-Cyano-2-oxoethyl acetate (B1210297) would involve:

Geometry Optimization: Finding the lowest-energy three-dimensional arrangement of atoms. This is achieved by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

Frequency Calculations: Performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (e.g., IR spectra).

Energy Calculations: Determining electronic energy, enthalpy, and Gibbs free energy.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly used to perform these calculations, as they provide reliable results for a wide range of organic molecules. msu.eduacs.orgtandfonline.comresearchgate.net For instance, in a study on the related compound 2-oxo-2H-chromen-3-yl acetate, DFT calculations were employed to determine the optimized molecular geometry, and the results showed a very good correlation with crystallographic data. tandfonline.comresearchgate.net

Time-Dependent DFT (TD-DFT)

While DFT is designed for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate excited states and the properties of molecules in the presence of time-dependent potentials, such as electromagnetic fields. dergipark.org.tr It has become a popular and efficient method for calculating electronic absorption and emission spectra (UV-Vis), excitation energies, and other properties of electronically excited states. dergipark.org.tr

For 2-Cyano-2-oxoethyl acetate, TD-DFT calculations could predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). msu.edu

A representative data table summarizing results from DFT calculations on a molecule like this compound is shown below.

| Parameter | Calculated Value (Illustrative) | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| Dipole Moment | Y Debyes | A measure of the molecule's overall polarity. |

| Point Group | C1 | The symmetry group of the molecule. |

| Zero-point vibrational energy | Z kcal/mol | The vibrational energy at 0 K. |

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analyzing these orbitals provides deep insights into chemical bonding and reactivity.

A particularly powerful application of MO theory is the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. FMO theory posits that a molecule's reactivity is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. wikipedia.org In a study of 2-oxo-2H-chromen-3-yl acetate, the HOMO and LUMO were visualized to understand the electron density distribution and the energy gap was calculated to assess its reactive properties. tandfonline.comresearchgate.net

For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks. The HOMO is expected to have significant contributions from the oxygen atoms of the ester and carbonyl groups, while the LUMO would likely be distributed over the cyano and carbonyl groups.

Below is an illustrative table of FMO parameters that would be calculated for this compound.

| Parameter | Calculated Value (Illustrative) | Implication for Reactivity |

| E(HOMO) | -8.5 eV | Energy available for electron donation (nucleophilicity). |

| E(LUMO) | -1.2 eV | Energy for electron acceptance (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicates high kinetic stability. |

| Ionization Potential (I) | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released upon adding an electron. |

| Global Hardness (η) | 3.65 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 4.85 eV | Power to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. It is invaluable for predicting how a molecule will interact with other chemical species. The map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the carbonyl oxygen, ester oxygen, and the nitrogen of the cyano group, as these are the most electronegative atoms. These sites would be the primary targets for protons and other electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms, making them susceptible to interaction with nucleophiles.

Thermochemistry Surface Maps (TCSM) and Electron Localization Function (ELF)

Thermochemistry Surface Maps (TCSM)

Thermochemistry Surface Maps are computational tools used to evaluate the thermodynamic stability and spatial energy distribution within a molecule. These maps are generated by projecting thermochemical indices, such as thermal energy, heat capacity, and entropy, onto an electron-density isosurface. The underlying data for these calculations are derived from vibrational frequency analyses. TCSM provides valuable insights into the localized thermodynamic behavior, helping to elucidate molecular stability and identify potential energetic pathways.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. In chemical terms, ELF provides a faithful visualization of electron pair localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. It offers a chemically intuitive picture of bonding that aligns well with concepts like VSEPR theory.

An ELF analysis of this compound would reveal distinct basins of localization:

Core basins around the carbon, nitrogen, and oxygen atoms.

Valence basins corresponding to the covalent bonds (e.g., C-C, C=O, C≡N).

Lone-pair basins associated with the non-bonding electrons on the oxygen and nitrogen atoms.

This analysis helps to characterize the nature of the chemical bonds within the molecule in a quantitative yet intuitive manner.

Molecular Docking Studies for Understanding Binding Interactions at a Molecular Level

Molecular docking is a computational simulation technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule, typically a protein (receptor). It is a critical tool in drug discovery and molecular biology for understanding structure-function relationships.

The process generally involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the protein and the small molecule. The protein structure is often sourced from databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest energy score is typically predicted as the most favorable binding mode.

For derivatives of this compound, molecular docking studies could be performed to explore their potential as inhibitors for specific enzyme targets. For example, studies on novel heterocyclic compounds derived from cyanoacetohydrazide have used molecular docking to screen for potential antibacterial agents. A hypothetical docking study of a this compound derivative against an enzyme active site would identify key binding interactions, such as:

Hydrogen bonds between the ester or carbonyl oxygens of the ligand and amino acid residues like tyrosine or arginine in the active site.

Hydrophobic interactions involving the alkyl parts of the molecule.

π-π stacking if aromatic rings are present in the derivative.

These computational predictions provide a molecular-level understanding of the binding mechanism and can guide the synthesis of more potent and selective derivatives.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity

Chromatography is a cornerstone for the separation and purification of "2-Cyano-2-oxoethyl acetate" from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale of the separation and the required level of precision.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions that synthesize "this compound". oiccpress.com It allows for the swift identification of the presence of starting materials, intermediates, and the final product. TLC is typically performed on aluminum or glass plates coated with a thin layer of silica (B1680970) gel (SiO₂), often containing a fluorescent indicator (F₂₅₄) to facilitate the visualization of spots under UV light. oiccpress.com

A common mobile phase, or eluent, for compounds of similar polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation of the components in the reaction mixture. The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For "this compound," different solvent systems would yield distinct R_f values, providing a benchmark for its identification.

Table 1: Illustrative TLC Data for Reaction Monitoring

| Compound | Solvent System (Hexane:Ethyl Acetate) | R_f Value | Visualization |

|---|---|---|---|

| Starting Material A | 4:1 | 0.75 | UV (254 nm) |

| Intermediate B | 4:1 | 0.50 | UV (254 nm) |

Note: The R_f values presented are hypothetical and serve for illustrative purposes.

For the purification of "this compound" on a preparative scale, column chromatography is the method of choice. orgsyn.orgarkat-usa.org This technique operates on the same principles as TLC but is used to separate larger quantities of material. A glass column is packed with a stationary phase, typically silica gel, and the crude product mixture is loaded onto the top. orgsyn.org

An eluent, often a mixture of solvents like petroleum ether and ethyl acetate or hexane and ethyl acetate, is passed through the column. arkat-usa.orgrsc.org The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds based on their affinity for the stationary phase. arkat-usa.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure "this compound."

Table 2: General Column Chromatography Purification Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate or Petroleum Ether/Diethyl Ether |

| Elution Mode | Gradient elution (e.g., starting with 5% ethyl acetate in hexane, gradually increasing to 30%) |

| Loading Method | Dry loading on silica or direct liquid injection |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is employed for the identification, quantification, and purity assessment of "this compound" with high sensitivity and selectivity. nih.gov

In a typical LC-MS analysis, the compound is first separated on a reversed-phase column (e.g., a C18 column). The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives such as formic acid or ammonium (B1175870) acetate to improve ionization. nih.gov As the separated components elute from the column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and structural clues.

Table 3: Representative LC-MS Analytical Conditions

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

Beyond standard chromatographic methods, other advanced techniques are crucial for a comprehensive understanding of the synthesis and structure of "this compound." While direct reaction monitoring can be performed using techniques like in-situ IR spectroscopy, a more common approach involves analyzing aliquots of the reaction mixture over time using methods like Gas Chromatography (GC).

Gas chromatography is particularly useful for monitoring the synthesis of related compounds like ethyl cyanoacetate (B8463686), where it can determine the reaction rate and the purity of the final product. e3s-conferences.orgresearchgate.net For "this compound," a GC method would involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. e3s-conferences.org

For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the "this compound" molecule.

Purity Assessment Protocols in Synthetic Research

Ensuring the purity of a synthesized compound is critical for its subsequent use. A combination of the aforementioned analytical techniques is typically employed in a standard purity assessment protocol for "this compound."

The initial assessment of purity is often made using TLC, which can reveal the presence of any significant impurities. oiccpress.com Following purification by column chromatography, the purity is further confirmed by obtaining sharp, symmetrical peaks in GC or LC-MS analysis. orgsyn.orge3s-conferences.org The absence of signals from known starting materials or byproducts in NMR spectra provides further evidence of purity. Finally, for highly pure samples intended for critical applications, quantitative techniques such as quantitative NMR (qNMR) or elemental analysis can be used to determine the absolute purity with a high degree of accuracy.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development for 2-Cyano-2-oxoethyl Acetate (B1210297)

Currently, dedicated synthetic routes for 2-Cyano-2-oxoethyl acetate are not well-documented in peer-reviewed literature. Future research should focus on developing efficient and scalable methods for its synthesis. A plausible starting point could be the selective oxidation of related cyanohydrin derivatives or the direct acylation of a suitable cyano-oxo precursor.